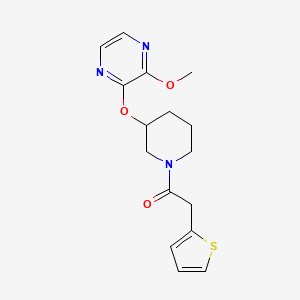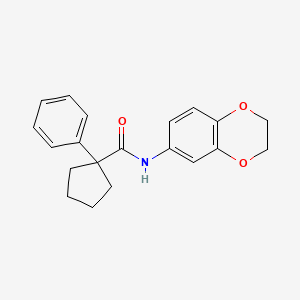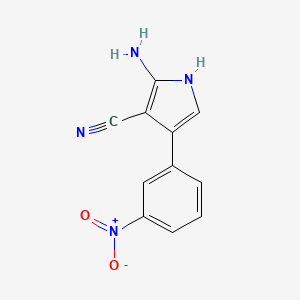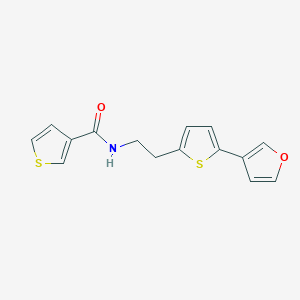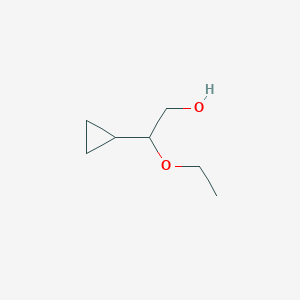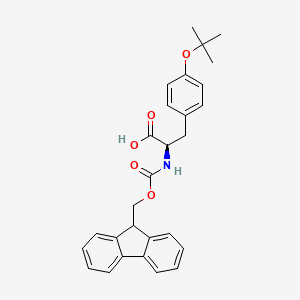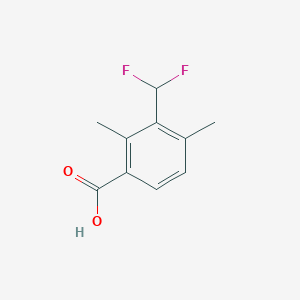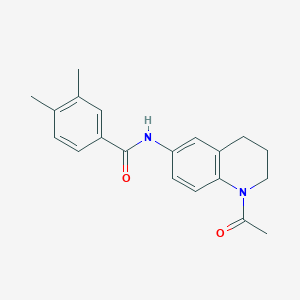
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethylbenzamide, also known as ADQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADQ belongs to the class of quinoline derivatives, which have been found to exhibit various biological activities such as antitumor, antimicrobial, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction in Cancer Therapy
A study reports the discovery of a series of compounds, including N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl) derivatives, as potent inducers of apoptosis. These compounds were found to be active against cancer cells derived from several human solid tumors, with EC50 values ranging from 30 to 70 nM. This significant apoptosis-inducing activity suggests potential applications in cancer therapy, specifically for the development of novel anticancer drugs (Zhang et al., 2008).
Neuroprotective Effects
Research on 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, closely related to the chemical structure , demonstrated specific neuroprotective effects. One compound showed a significant anti-amnesic activity and another combined potent anti-anxiety action, anti-amnesic activity, and a considerable antihypoxic effect. These findings highlight the potential of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethylbenzamide and its analogs for further studies as psychoactive compounds with potential therapeutic applications in neurodegenerative diseases (Podolsky et al., 2017).
Structural and Fluorescence Properties
The structural aspects of amide-containing isoquinoline derivatives, related to the chemical structure of interest, were studied for their ability to form gels and crystalline salts with different acids. These compounds demonstrated enhanced fluorescence emission at lower wavelengths than the parent compound, indicating their potential use in material science for developing novel fluorescent materials or sensors (Karmakar et al., 2007).
Antimicrobial Activity
Another study synthesized a series of aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, showing significant antimycobacterial activity against Mycobacterium tuberculosis. This suggests the potential of this compound and its derivatives in developing new antimicrobial agents, especially against tuberculosis (Kantevari et al., 2011).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13-6-7-17(11-14(13)2)20(24)21-18-8-9-19-16(12-18)5-4-10-22(19)15(3)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNSETUPDUQWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
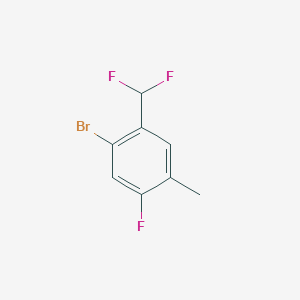
![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine](/img/structure/B2571979.png)
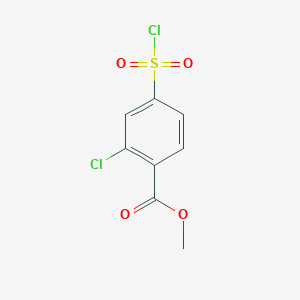

![N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2571986.png)
![13-Butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2571987.png)
